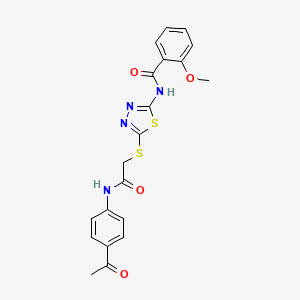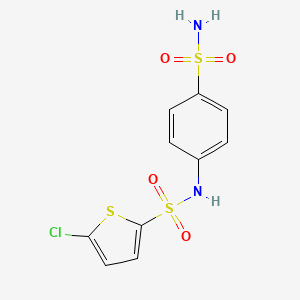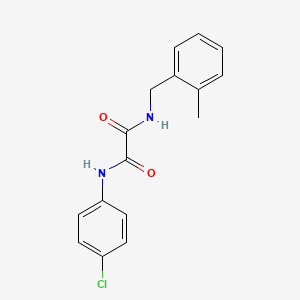![molecular formula C16H12Cl3F3N2O3S B4590736 N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4590736.png)
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide
Übersicht
Beschreibung
N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide is a useful research compound. Its molecular formula is C16H12Cl3F3N2O3S and its molecular weight is 475.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 473.958631 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into compounds with similar structural features often focuses on their synthesis and chemical properties. For instance, studies on the synthesis of thiourea derivatives and their potential as antimicrobial agents due to their interaction with bacterial cells highlight the relevance of chloro-, trifluoromethyl-, and sulfonyl- groups in developing novel compounds with significant bioactivity (Limban et al., 2011). Additionally, the exploration of sulfonation reactions and the creation of sulfonyl chlorides from various precursors underline the chemical versatility and potential applications of sulfonyl-containing compounds in further chemical transformations (Cremlyn et al., 1992).
Catalytic Applications
Compounds containing chloro, trifluoromethyl, and sulfonyl groups have also been studied for their catalytic applications. For example, the development of novel catalytic systems for the generation of glycosyl triflates from thioglycosides showcases the utility of triflate and sulfonyl groups in facilitating complex chemical reactions (Crich & Smith, 2000). This research demonstrates the potential of such compounds in synthetic organic chemistry, particularly in glycosylation reactions.
Material Science and Engineering
The structural elements of the compound are relevant to material science, where the incorporation of fluorinated groups into polymers can significantly alter their properties. Research into fluorinated poly(ether sulfone imide)s has shown that these materials exhibit high thermal stability and low dielectric constants, making them suitable for various advanced applications, including electronics and aerospace industries (Wang et al., 2014).
Novel Insecticides
The structural motifs found in N1-[2-chloro-5-(trifluoromethyl)phenyl]-N2-[(2,5-dichlorophenyl)sulfonyl]-N2-methylglycinamide can also be relevant in the design of novel insecticides. Flubendiamide, for instance, showcases a unique chemical structure incorporating trifluoromethyl and sulfonyl groups, exhibiting strong insecticidal activity against lepidopterous pests, including resistant strains (Tohnishi et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3F3N2O3S/c1-24(28(26,27)14-7-10(17)3-5-12(14)19)8-15(25)23-13-6-9(16(20,21)22)2-4-11(13)18/h2-7H,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKUCRXHIHARAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-({6-Methyl-3-[(4-methylbenzyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4590659.png)
![1-benzyl-4-[(5-cyclopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4590664.png)


![N-ethyl-2-methoxy-5-({[2-(phenylthio)ethyl]amino}sulfonyl)benzamide](/img/structure/B4590679.png)

![2-(2-fluorophenyl)-4-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4590688.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxypropyl)-4-piperidinecarboxamide](/img/structure/B4590696.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4590697.png)
![N-[2-(4-propionyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4590698.png)
![N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-pyridin-3-ylmethanamine;hydrochloride](/img/structure/B4590701.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B4590707.png)
![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B4590712.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4590744.png)
